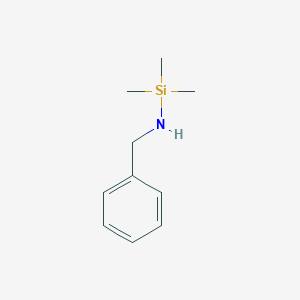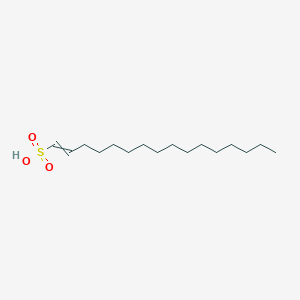
Hexadecenesulfonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecenesulfonic acid, sodium salt, also known as sodium hexadecenesulfonate, is an anionic surfactant that is widely used in various industries such as detergents, cosmetics, and pharmaceuticals. It is a white or yellowish powder that is soluble in water and has excellent foaming and emulsifying properties.
Wirkmechanismus
Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt acts as a surfactant by reducing the surface tension of water. It has a hydrophilic head and a hydrophobic tail, which allows it to interact with both water and oil molecules. In biological systems, it can disrupt the structure of cell membranes and denature proteins by binding to their hydrophobic regions.
Biochemical and Physiological Effects:
Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt has been shown to have various biochemical and physiological effects. It can induce cell death in cancer cells by disrupting their membrane structure and inhibiting their growth. It can also enhance the solubility and stability of proteins, which is useful in protein purification and crystallization. In addition, it has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt in lab experiments are its excellent foaming and emulsifying properties, its ability to enhance solubility and stability of proteins, and its antimicrobial properties. However, its limitations include its potential toxicity to cells and its potential interference with certain assays.
Zukünftige Richtungen
There are several future directions for the study of hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt. One direction is to explore its potential as an anticancer agent and to investigate its mechanism of action in cancer cells. Another direction is to develop new methods for protein purification and crystallization using hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt. Finally, more research is needed to understand the potential toxic effects of hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt on cells and to develop safer alternatives.
Synthesemethoden
Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt can be synthesized by reacting hexadecene with sulfur trioxide gas to form the corresponding sulfonic acid. The sulfonic acid is then neutralized with Hexadecenesulfonic acid, sodium salt hydroxide to form the Hexadecenesulfonic acid, sodium salt salt. The reaction is shown below:
Hexadecene + SO3 → Hexadecenesulfonic acid
Hexadecenesulfonic acid + NaOH → Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt + H2O
Wissenschaftliche Forschungsanwendungen
Hexadecenesulfonic acid, Hexadecenesulfonic acid, sodium salt salt has been extensively studied for its various applications in scientific research. It is commonly used as a surfactant in various biochemical and physiological experiments, such as protein purification, DNA extraction, and cell culture. It is also used as a detergent in the cleaning and sterilization of laboratory equipment.
Eigenschaften
CAS-Nummer |
11067-19-9 |
|---|---|
Produktname |
Hexadecenesulfonic acid, sodium salt |
Molekularformel |
C16H31NaO3S |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
hexadec-1-ene-1-sulfonic acid |
InChI |
InChI=1S/C16H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h15-16H,2-14H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
AQAZJLHZPATQOM-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC/C=C/S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCC=CS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
11067-19-9 4615-13-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



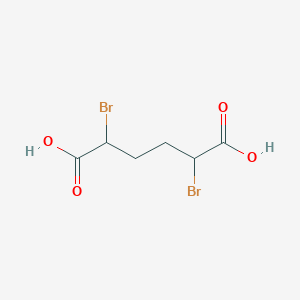

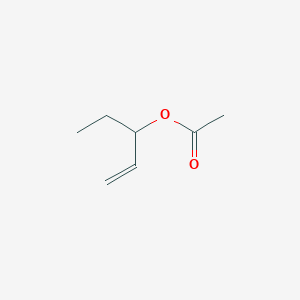


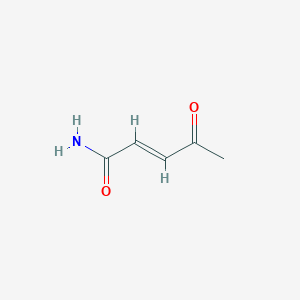

![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)

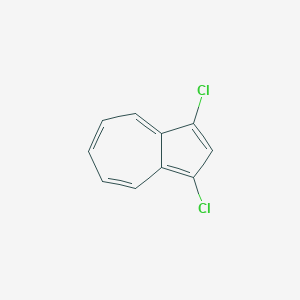
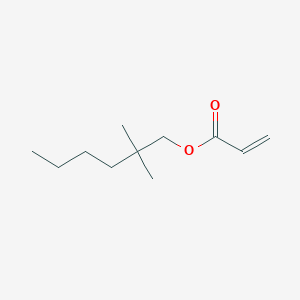
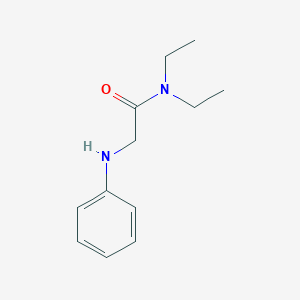
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
